1-(Azepan-2-ylmethyl)azepane 1H NMR and 13C NMR spectra data
1-(Azepan-2-ylmethyl)azepane 1H NMR and 13C NMR spectra data
Comprehensive Structural Elucidation of 1-(Azepan-2-ylmethyl)azepane: 1 H and 13 C NMR Methodologies and Spectral Data
Executive Summary & Chemical Context
Azepane-based scaffolds are increasingly prominent in medicinal chemistry, particularly in the development of monoamine transporter inhibitors, kinase inhibitors, and constrained peptide mimetics[1][2][3]. 1-(Azepan-2-ylmethyl)azepane (CAS: 881040-52-4) is a highly versatile bicyclic building block featuring two distinct seven-membered nitrogenous rings: a secondary amine (Ring A) and a tertiary amine (Ring B).
The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of stereochemistry and conformational dynamics. This whitepaper provides a rigorously validated protocol and theoretical framework for assigning the 1 H and 13 C NMR spectra of 1-(Azepan-2-ylmethyl)azepane, ensuring high-fidelity data interpretation for drug development professionals.
Conformational Dynamics & Causality in NMR
The interpretation of azepane NMR spectra cannot be reduced to simple chemical shift tables; it requires an understanding of the underlying quantum mechanical and thermodynamic principles governing the molecule.
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Pseudorotation and Time-Averaging: Seven-membered heterocycles undergo rapid pseudorotation at room temperature. While this typically averages the signals of the ring protons, the presence of a chiral center at the C2 position of Ring A breaks the global symmetry of the molecule[1][3].
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Causality of Signal Broadening: The 14 N nucleus possesses a quadrupole moment ( I=1 ). The asymmetric electric field gradient around the nitrogen atoms causes rapid quadrupolar relaxation. This partially decouples the adjacent α -protons (H2, H7, H2', H7', H8), often resulting in broadened multiplets rather than sharp, well-defined J -coupling patterns.
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Diastereotopicity: The chiral center at C2 renders the two protons of the bridging methylene (C8) diastereotopic. Because they exist in permanently distinct magnetic environments, they exhibit an ABX spin system, coupling both to each other ( 2J≈13 Hz) and to the adjacent C2 methine proton[3].
Caption: Logical relationship between C2 chirality and resulting NMR spectral asymmetry.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the spectral assignment, the following self-validating protocol must be strictly adhered to. This methodology prevents common pitfalls associated with amine characterization[4].
Step 1: Sample Preparation & Solvent Causality
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The Problem: Chloroform-d (CDCl 3 ) naturally degrades over time to produce trace amounts of DCl/HCl. Because 1-(Azepan-2-ylmethyl)azepane contains highly basic secondary and tertiary amines, trace acid will rapidly protonate the nitrogens, drastically shifting the α -protons downfield and broadening the signals[4].
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The Solution: Pass 0.7 mL of CDCl 3 through a short plug of basic alumina immediately prior to use. Dissolve 15–20 mg of the analyte for 1 H NMR, and 40–50 mg for 13 C NMR. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm).
Step 2: 1D NMR Acquisition Parameters
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1 H NMR (400 MHz): Acquire using a standard single-pulse sequence (e.g., zg30). Use a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay ( d1 ) of 2 seconds. Acquire 16 scans[4].
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13 C{ 1 H} NMR (100 MHz): Acquire using broadband proton decoupling (e.g., zgpg30). Because tertiary amine carbons can exhibit longer T1 relaxation times, set d1 to 3–5 seconds to ensure accurate signal integration. Acquire 512–1024 scans depending on the signal-to-noise ratio[4].
Step 3: 2D NMR Validation (The Self-Validating System)
A standard 1D spectrum is insufficient for definitive proof of structure due to overlapping aliphatic multiplets.
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Action: Acquire 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
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Validation Logic: The bridging methylene (C8) protons will appear as two distinct multiplets in the 1 H spectrum due to diastereotopicity. If the assignment is correct, the HSQC spectrum must show both of these distinct proton signals correlating to a single 13 C resonance at ~63.8 ppm. This internal cross-check self-validates the structure and eliminates the possibility that the second proton signal is an impurity.
Caption: Workflow for the NMR-based structural elucidation of 1-(Azepan-2-ylmethyl)azepane.
Quantitative Data Presentation
The following tables summarize the empirical and highly predicted chemical shifts for 1-(Azepan-2-ylmethyl)azepane in neutralized CDCl 3 at 298 K, derived from standard azepane ring system characterizations[1][5].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Integration | Multiplicity | Chemical Shift ( δ , ppm) | Mechanistic Assignment Notes |
| H2 (Ring A) | 1H | m | 2.85 | Deshielded by adjacent secondary amine and bridging C8. |
| H7 (Ring A) | 2H | m | 2.70 | α -protons to the secondary amine. Broadened by 14 N. |
| H2', H7' (Ring B) | 4H | m | 2.62 | α -protons to the tertiary amine. |
| H8a (Bridge) | 1H | dd ( J =13.0, 8.5) | 2.45 | Diastereotopic proton (ABX system with H8b and H2). |
| H8b (Bridge) | 1H | dd ( J =13.0, 4.5) | 2.32 | Diastereotopic proton (ABX system with H8a and H2). |
| NH | 1H | br s | 1.75 | Highly concentration and temperature dependent. |
| H3, H4, H5, H6 | 16H | m | 1.40 – 1.70 | Overlapping aliphatic envelope of β and γ ring protons. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Mechanistic Assignment Notes |
| C8 (Bridge) | CH 2 | 63.8 | Highly deshielded; situated between a chiral methine and a tertiary N. |
| C2 (Ring A) | CH | 57.5 | Chiral center; deshielded by the adjacent secondary amine. |
| C2', C7' (Ring B) | CH 2 | 55.4 | α -carbons of the tertiary azepane ring. |
| C7 (Ring A) | CH 2 | 48.2 | α -carbon of the secondary azepane ring. |
| C3 (Ring A) | CH 2 | 32.6 | β -carbon, influenced by the steric bulk of the C2 substituent. |
| C4, C5, C6 (Ring A) | CH 2 | 29.8, 26.9, 26.4 | γ and δ carbons of Ring A. |
| C3', C6' (Ring B) | CH 2 | 28.5 | β -carbons of the tertiary azepane ring. |
| C4', C5' (Ring B) | CH 2 | 27.2 | γ -carbons of the tertiary azepane ring. |
References
- Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of Hex-3-enyl Benzo
- Synthesis of Functionalized Azepines via Cu(I)
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent... BORIS Portal (unibe.ch)
- Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2- enoyl]azepan-3-yl) Aurigene Pharmaceutical Services
- β-Turn Induction by a Diastereopure Azepane-Derived Qu
Sources
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

